molecular formula C19H30N2O2 B2911747 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea CAS No. 1351620-88-6

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea

Numéro de catalogue B2911747
Numéro CAS: 1351620-88-6
Poids moléculaire: 318.461
Clé InChI: SWDFVHMJGJRIQP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a selective inhibitor of the protein kinase BTK, which plays a crucial role in the development and progression of various types of cancer.

Mécanisme D'action

BTK is a key mediator of B-cell receptor signaling, which is essential for the survival and proliferation of B-cells in various types of cancer. 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea selectively binds to the active site of BTK, blocking its enzymatic activity and downstream signaling pathways. This leads to the inhibition of B-cell proliferation and survival, as well as the activation of immune cells such as T-cells and natural killer cells, which can further enhance the anti-tumor response.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and tissue distribution. It has also demonstrated low toxicity and tolerability in preclinical studies. The compound has been shown to inhibit BTK activity and downstream signaling pathways in cancer cells, leading to decreased proliferation and survival. Additionally, this compound has been shown to enhance the activity of immune cells, leading to increased anti-tumor response.

Avantages Et Limitations Des Expériences En Laboratoire

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has several advantages for lab experiments, including its potency, selectivity, and favorable pharmacokinetic profile. It has also shown synergistic effects when combined with other cancer treatments, making it a promising candidate for combination therapy. However, this compound has some limitations, including its limited solubility and stability, which can affect its bioavailability and activity. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound.

Orientations Futures

There are several future directions for the development and application of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea. One area of focus is the optimization of the synthesis method and purification techniques to improve the yield and purity of the compound. Another area of focus is the evaluation of this compound in clinical trials for its safety and efficacy in cancer patients. Additionally, further studies are needed to determine the optimal dosing and treatment regimens for this compound, as well as its potential applications in combination with other cancer treatments. Finally, there is a need for the development of biomarkers to predict the response to this compound and monitor its activity in cancer patients.

Méthodes De Synthèse

The synthesis of 1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea involves a multi-step process that includes the reaction of tert-butyl-4-aminophenol with 2-cyclohexyl-2-hydroxyethyl isocyanate to form the urea derivative. The compound is then purified using chromatography techniques to obtain the final product. The purity and yield of this compound can be improved by optimizing the reaction conditions and purification methods.

Applications De Recherche Scientifique

1-(4-(Tert-butyl)phenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has shown promising results in preclinical studies as a potent and selective BTK inhibitor. This compound has demonstrated efficacy in inhibiting the growth and survival of cancer cells, inducing apoptosis, and enhancing the activity of immune cells. It has also shown synergistic effects when combined with other cancer treatments such as chemotherapy and immunotherapy.

Propriétés

IUPAC Name

1-(4-tert-butylphenyl)-3-(2-cyclohexyl-2-hydroxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O2/c1-19(2,3)15-9-11-16(12-10-15)21-18(23)20-13-17(22)14-7-5-4-6-8-14/h9-12,14,17,22H,4-8,13H2,1-3H3,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWDFVHMJGJRIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)NC(=O)NCC(C2CCCCC2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.